N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide
Description
The compound N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide is a thiophene-carboxamide derivative featuring a tetrahydrothiopyran core substituted with a 2-hydroxyethoxy group and a methylene-linked 4-methylthiophene-2-carboxamide moiety. Its structure combines a sulfur-containing thiopyran ring, which enhances lipophilicity, with a polar hydroxyethoxy group that may improve aqueous solubility.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S2/c1-11-8-12(20-9-11)13(17)15-10-14(18-5-4-16)2-6-19-7-3-14/h8-9,16H,2-7,10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRQNTGHPYWXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C14H21NO3S2 and a molecular weight of approximately 315.45 g/mol. Its structure features a thiophene ring linked to a tetrahydrothiopyran moiety via a methylene bridge, along with a hydroxyethoxy substituent that enhances solubility and biological interactions.
Enzyme Inhibition
Research indicates that N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit specific enzymes by binding to their active sites, which may lead to modulation of various biochemical pathways involved in disease progression. This characteristic positions it as a candidate for drug design aimed at treating conditions such as cancer and infections .
Receptor Modulation
The compound also shows promise as a receptor modulator, impacting cellular signaling pathways. The binding affinity of this compound with various receptors has been explored, revealing insights into its mechanism of action. These interactions are critical for the development of therapeutic agents targeting diseases where receptor modulation is beneficial .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide, it can be compared with other thiophene derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Simple thiophene derivative | Lacks the tetrahydrothiopyran moiety |
| 2-Aminothiophene-3-carboxylic acid | Amino-substituted thiophene | Distinct biological activity due to different groups |
| Thiophene-3-carboxamide | Related compound | Similar features but lacks hydroxyethoxy substitution |
The distinct combination of functional groups in N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide contributes to its unique chemical and biological properties that differentiate it from these other compounds .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds within the same chemical family. For instance, research on tetrahydrothiopyran derivatives has demonstrated their antibacterial properties against pathogens such as Haemophilus influenzae and Moraxella catarrhalis, suggesting that similar mechanisms may be at play for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide .
Comparison with Similar Compounds
Thiophene Carboxamides with Nitro Groups
Example Compounds :
- N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂; MW: 429.4 g/mol)
- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₄H₇F₂N₃O₃S₂; MW: 367.3 g/mol)
Key Differences :
- Biological Activity : These nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, targeting Gram-positive pathogens like Staphylococcus aureus. In contrast, the target compound’s methyl group may shift activity toward other therapeutic targets .
- Purity : Varied purity (42% vs. 99%) highlights challenges in synthesizing nitro-substituted derivatives, possibly due to steric or electronic effects .
Thiopyran Derivatives with Hydroxyethoxy Substituents
Example Compound :
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide (C₁₈H₂₇NO₃S₂; MW: 369.5 g/mol)
Key Differences :
- Core Structure : The cyclopentane-thiophene group in this analog introduces conformational rigidity, whereas the target compound’s 4-methylthiophene-2-carboxamide may offer greater rotational flexibility, influencing binding affinity .
- Solubility : The hydroxyethoxy group in both compounds likely improves water solubility, but the cyclopentane moiety in the analog could increase hydrophobicity compared to the simpler methyl substitution in the target compound .
Pyran and Phenyl-containing Carboxamides
Example Compounds :
- 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide (C₂₀H₂₁ClN₂O₃S; MW: 412.9 g/mol)
- N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (C₁₉H₂₃NO₃S; MW: 345.5 g/mol)
Key Differences :
- Heterocycle : Pyran rings (oxygen-containing) in these compounds vs. thiopyran (sulfur-containing) in the target compound. Thiopyran’s sulfur atom may enhance membrane permeability .
Structural and Pharmacological Data Table
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis of structurally analogous carboxamide derivatives typically involves:
- Stepwise functionalization : Initial preparation of the tetrahydrothiopyran core, followed by coupling with the thiophene-2-carboxamide moiety via nucleophilic substitution or amidation reactions .
- Reaction conditions : Use of polar aprotic solvents (e.g., DMF, DCM) and catalysts (e.g., EDCI/HOBt for amide bond formation) to enhance yield .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate intermediates and final product . Methodological Tip: Monitor reaction progress via TLC and adjust stoichiometry of hydroxyl-containing intermediates to avoid side reactions .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR to verify substitution patterns on the tetrahydrothiopyran and thiophene rings . For example, the methylene group adjacent to the thiopyran sulfur may resonate at δ 2.8–3.2 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass error .
- X-ray crystallography : Resolve stereochemical uncertainties in the tetrahydrothiopyran ring .
Q. How can researchers assess solubility and stability for biological assays?
- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability studies : Incubate at 37°C in physiological buffers and analyze degradation via HPLC at 0, 24, and 48 hours .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
- Molecular docking : Model interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the thiopyran ring .
- Surface plasmon resonance (SPR) : Quantify binding affinity () to purified protein targets .
- Gene knockdown/CRISPR : Validate target engagement by correlating activity loss in target-deficient cell lines .
Q. How can contradictory data in biological activity be resolved?
Case Example: Discrepancies in IC values across studies may arise from:
- Assay conditions : Compare buffer pH, serum content, and incubation time. Replicate assays under standardized protocols .
- Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm specificity .
- Metabolic instability : Pre-treat compound with liver microsomes to identify rapid degradation pathways .
Q. What computational methods predict metabolic pathways and toxicity?
- In silico metabolism : Tools like GLORY or MetaSite predict phase I/II metabolism sites (e.g., hydroxylation of the thiopyran ring) .
- Toxicity profiling : Use ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., thiophene-related idiosyncratic toxicity) .
Experimental Design Considerations
Q. How to design dose-response studies for in vivo models?
- Pharmacokinetics (PK) : Determine bioavailability via IV and oral dosing in rodents. Measure plasma half-life and tissue distribution using LC-MS/MS .
- Dose range : Start with 1/10th of the in vitro IC and escalate based on tolerability (monitor weight loss, organ histopathology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
